

Inter-laboratory comparison of Chlorthalidone quantification

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Compound of Interest

Compound Name: 3-Dehydroxy Chlorthalidone-D4

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An Inter-laboratory Perspective on Chlorthalidone Quantification: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of various analytical methods for the quantification of Chlorthalidone, simulating an inter-laboratory study by collating data from multiple validated methods. The objective is to offer a comprehensive resource for selecting an appropriate analytical technique and understanding its performance characteristics.

Comparative Analysis of Analytical Methods

The quantification of Chlorthalidone has been accomplished using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and run time.

Below is a summary of the performance characteristics of different methods as reported in various studies, presented to mimic an inter-laboratory comparison.

High-Performance Liquid Chromatography (HPLC) Methods



HPLC with UV detection is a widely used technique for the routine analysis of Chlorthalidone in pharmaceutical dosage forms.

Parameter	Method 1[1]	Method 2[3]	Method 3[4]	Method 4[6]	Method 5[7]
Linearity Range (μg/mL)	5 - 25	0 - 70	5 - 30	6.25 - 18.75	0.625 - 1.875
Correlation Coefficient (r²)	0.990	0.999	0.9915	0.9998	Not Reported
Accuracy (% Recovery)	Not Reported	98 - 102	Not Reported	99.60 - 99.63	99.41 ± 0.82
Precision (%RSD)	Not Reported	< 2	Not Reported	0.031	0.716
LOD (μg/mL)	0.40	0.08	Not Reported	Not Reported	Not Reported
LOQ (μg/mL)	1.20	0.24	Not Reported	Not Reported	Not Reported

Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC methods offer faster analysis times and improved resolution compared to conventional HPLC.



Parameter	Method 6[8][9]	Method 7[10]	Method 8[11]
Linearity Range (μg/mL)	3.125 - 31.25	2.5 - 15	Not Reported
Correlation Coefficient (r²)	0.9997	0.9994	Not Reported
Accuracy (% Recovery)	98.73 - 100.34	Not Reported	99.38
Precision (%RSD)	0.849 (Interday)	Not Reported	0.6
LOD (ng/mL)	71	Not Reported	90
LOQ (ng/mL)	217	Not Reported	260

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the most sensitive and selective technique, making it ideal for bioanalytical applications where low detection limits are required.

Parameter	Method 9[12]	Method 10[13]	Method 11[14]
Linearity Range (ng/mL)	2 - 1200	5 - 500	2 - 1000
Correlation Coefficient (r²)	≥ 0.995	Not Reported	Not Reported
Accuracy (% of Nominal)	Within ±15%	88.91 - 102.17	Not Reported
Precision (%CV)	< 15%	Not Reported	Not Reported
LLOQ (ng/mL)	2.071	5	2

Experimental Protocols



Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental protocols for the quantification of Chlorthalidone using the aforementioned techniques.

HPLC-UV Method (Based on representative studies)

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 column is commonly used, with dimensions typically around 250 mm x 4.6 mm and a particle size of 5 μm.[1][3][7]
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio varies between methods.
 For example, one method uses methanol and water (70:30 v/v).[1][2] Another employs 0.1% orthophosphoric acid, acetonitrile, and methanol (12:18:70 v/v/v).[3]
- Flow Rate: A flow rate of 1.0 mL/min is frequently used.[1][3]
- Detection Wavelength: Detection is commonly performed in the range of 220-275 nm.[1][3][7]
- Sample Preparation: For pharmaceutical tablets, a common procedure involves crushing the tablets, dissolving the powder in a suitable solvent (often the mobile phase), sonicating to ensure complete dissolution, filtering, and then diluting to the desired concentration.

UPLC-UV Method (Based on representative studies)

- Instrumentation: A UPLC system with a PDA or TUV detector.
- Column: A sub-2 μm particle size column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm), is used to achieve high resolution and speed.[8][9][11]
- Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent like acetonitrile
 is common. For instance, a gradient or isocratic elution with a mobile phase consisting of
 potassium dihydrogen phosphate buffer (pH 3.0) and a mixture of acetonitrile and methanol.
 [8][9]
- Flow Rate: Flow rates are typically lower than HPLC, for example, 0.4 mL/min.[8][9][11]



- Detection Wavelength: The detection wavelength is selected based on the UV absorbance maximum of Chlorthalidone, often around 230-235 nm.[11]
- Sample Preparation: Similar to HPLC, sample preparation for tablets involves crushing, dissolving, sonicating, filtering, and diluting.

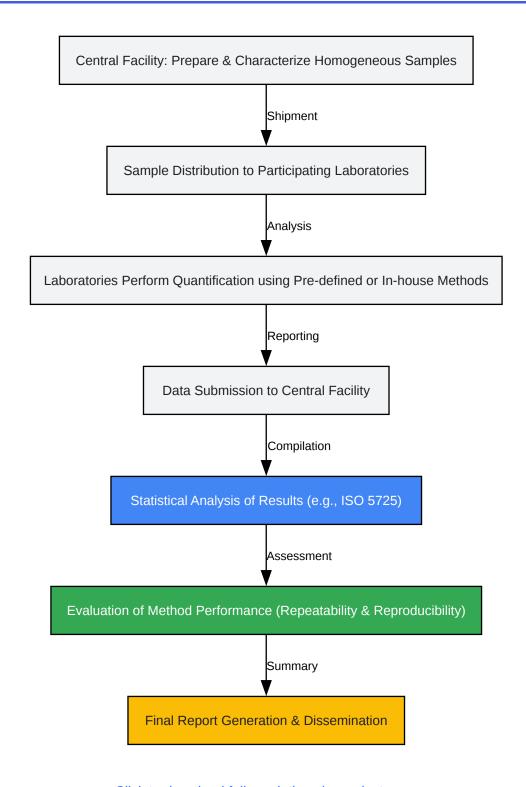
LC-MS/MS Method (For bioanalysis in plasma)

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 column is often used for separation.[13][14]
- Mobile Phase: The mobile phase typically consists of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier such as formic acid to enhance ionization.[12][13]
- Ionization Mode: Electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative mode.[12][14]
- Detection: Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Chlorthalidone and an internal standard.[12][13][14]
- Sample Preparation: For plasma samples, a protein precipitation step is usually performed, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.[12][13][14]

Visualizing the Workflow and Key Parameters

To better understand the processes involved in an inter-laboratory comparison and the key parameters for method validation, the following diagrams are provided.

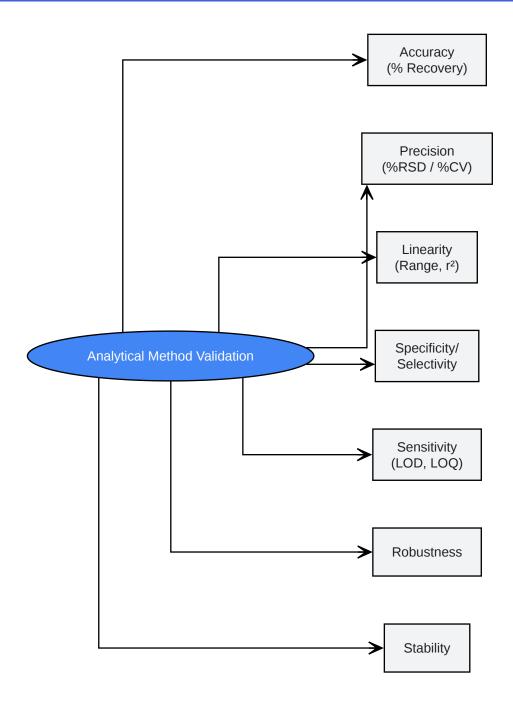




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Caption: Workflow of a typical inter-laboratory comparison study.





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Caption: Key parameters for analytical method validation and comparison.

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